molecular formula C18H20N2O4 B6217043 ethyl 3-{4-[(2-aminophenyl)carbamoyl]phenoxy}propanoate CAS No. 2742653-94-5

ethyl 3-{4-[(2-aminophenyl)carbamoyl]phenoxy}propanoate

Cat. No.: B6217043
CAS No.: 2742653-94-5
M. Wt: 328.4
InChI Key:
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Description

Ethyl 3-{4-[(2-aminophenyl)carbamoyl]phenoxy}propanoate is a chemical compound with diverse applications in scientific research. It is known for its unique structural properties and versatile reactivity, making it valuable in fields such as drug discovery, organic synthesis, and material science.

Preparation Methods

The synthesis of ethyl 3-{4-[(2-aminophenyl)carbamoyl]phenoxy}propanoate typically involves a multi-step process. One common method includes the Suzuki–Miyaura coupling reaction, which is widely applied for forming carbon–carbon bonds. This reaction is favored due to its mild and functional group-tolerant conditions . The process involves the use of organoboron reagents, palladium catalysts, and appropriate bases under controlled conditions to achieve the desired product.

Chemical Reactions Analysis

Ethyl 3-{4-[(2-aminophenyl)carbamoyl]phenoxy}propanoate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester or amide functional groups, using reagents like sodium hydroxide or alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl 3-{4-[(2-aminophenyl)carbamoyl]phenoxy}propanoate has a wide range of applications in scientific research:

    Chemistry: It is used in organic synthesis for creating complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity makes it useful in biochemical assays and studies involving enzyme interactions.

    Medicine: It is explored for its potential therapeutic properties, including its role in drug discovery and development.

    Industry: The compound’s unique properties make it valuable in material science for developing new materials with specific characteristics.

Mechanism of Action

The mechanism by which ethyl 3-{4-[(2-aminophenyl)carbamoyl]phenoxy}propanoate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Ethyl 3-{4-[(2-aminophenyl)carbamoyl]phenoxy}propanoate can be compared with other similar compounds, such as phenoxy acetamide derivatives. These compounds share structural similarities but may differ in their reactivity, biological activity, and applications. For example, phenoxy acetamide derivatives like chalcone, indole, and quinoline have been studied for their pharmacological activities and potential therapeutic applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 3-{4-[(2-aminophenyl)carbamoyl]phenoxy}propanoate involves the reaction of 4-aminobenzoyl chloride with 2-aminophenol to form 4-[(2-aminophenyl)carbamoyl]phenol. This intermediate is then reacted with ethyl 3-bromopropanoate in the presence of a base to form the final product.", "Starting Materials": [ "4-aminobenzoyl chloride", "2-aminophenol", "ethyl 3-bromopropanoate", "base (e.g. triethylamine)" ], "Reaction": [ "Step 1: React 4-aminobenzoyl chloride with 2-aminophenol in the presence of a base to form 4-[(2-aminophenyl)carbamoyl]phenol.", "Step 2: React 4-[(2-aminophenyl)carbamoyl]phenol with ethyl 3-bromopropanoate in the presence of a base to form ethyl 3-{4-[(2-aminophenyl)carbamoyl]phenoxy}propanoate.", "Step 3: Purify the final product by recrystallization or column chromatography." ] }

CAS No.

2742653-94-5

Molecular Formula

C18H20N2O4

Molecular Weight

328.4

Purity

95

Origin of Product

United States

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